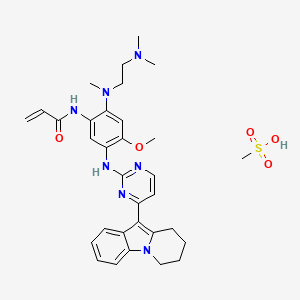

Oritinib mesylate

Description

BenchChem offers high-quality Oritinib mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oritinib mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H41N7O5S |

|---|---|

Molecular Weight |

635.8 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |

InChI |

InChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4) |

InChI Key |

IKCINODAIQYCSW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Oritinib mesylate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Oritinib Mesylate

Executive Summary

Oritinib mesylate (also known as SH-1028) is a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been developed to address the challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), particularly the resistance mediated by the T790M mutation.[1][2] Oritinib demonstrates high selectivity for mutant forms of EGFR over wild-type EGFR, leading to potent anti-tumor activity while potentially offering a favorable safety profile.[2][4] This document provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction: The Evolution of EGFR Inhibitors in NSCLC

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, are key drivers in a significant subset of NSCLC cases.[6] While first- and second-generation TKIs are effective against these sensitizing mutations, patients often develop resistance, with the EGFR T790M "gatekeeper" mutation accounting for approximately 50% of acquired resistance cases.[7] This clinical challenge necessitated the development of third-generation TKIs designed to inhibit both the initial sensitizing mutations and the T790M resistance mutation.[1] Oritinib mesylate emerged as a novel agent in this class.[3]

Core Mechanism of Action

Molecular Target and Binding Mode

Oritinib is a pyrimidine-based, mutant-selective inhibitor of the EGFR kinase.[3][8] Its mechanism of action is centered on its ability to form an irreversible covalent bond with the EGFR protein.[1][4] Molecular docking studies indicate that Oritinib targets the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain.[2][4] This covalent interaction, mediated by its reactive acrylamide group, permanently locks the inhibitor in place, thereby preventing ATP from binding and blocking the receptor's kinase activity.[5][9] This irreversible binding leads to a sustained inhibition of EGFR phosphorylation and its downstream signaling cascades.[2][9]

Downstream Signaling Pathway Inhibition

By inhibiting EGFR kinase activity, Oritinib effectively suppresses the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell division and differentiation.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for promoting cell growth, survival, and metabolism.[5]

The blockade of these pathways by Oritinib leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]

- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Oritinib Mesylate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib mesylate (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Oritinib mesylate acts as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3] This application note provides detailed information on the recommended dosage, experimental protocols, and relevant data for the use of Oritinib mesylate in in vivo mouse models of NSCLC.

Data Presentation

In Vivo Efficacy of Oritinib Mesylate

Oral administration of Oritinib mesylate has demonstrated significant dose-dependent anti-tumor activity in xenograft models of human NSCLC.[1] Efficacy has been notably observed in models harboring EGFR mutations, such as the PC-9 (exon 19 deletion) and NCI-H1975 (L858R/T790M) cell lines.[1] A daily oral dose of 5 mg/kg has been shown to cause profound tumor shrinkage in both of these models.[1]

| Cell Line | EGFR Mutation Status | Mouse Model | Dosing Regimen | Route of Administration | Observed Effect |

| PC-9 | Exon 19 deletion | Nude Mouse Xenograft | 2.5 - 15 mg/kg/day | Oral | Significant, dose-dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1] |

| NCI-H1975 | L858R/T790M | Nude Mouse Xenograft | 2.5 - 15 mg/kg/day | Oral | Significant, dose-dependent tumor growth inhibition. 5 mg/kg/day resulted in profound tumor shrinkage.[1] |

| A431 | Wild-Type EGFR | Nude Mouse Xenograft | 2.5 - 15 mg/kg/day | Oral | Moderate tumor growth inhibition.[1] |

Pharmacokinetic Profile of Oritinib Mesylate in Mice

Oritinib mesylate exhibits good bioavailability and is extensively distributed from plasma to tissues following oral administration in mice.[1]

| Dose (Oral) | Time Point | Tmax (hours) | AUC0–t (ng·h/mL) |

| 2.5 mg/kg | Day 1 | 1.5 - 2 | 118 |

| 5 mg/kg | Day 1 | 1.5 - 2 | 300 |

| 15 mg/kg | Day 1 | 1.5 - 2 | 931 |

| 2.5 mg/kg | Day 14 | 1.5 - 2 | 272 |

| 5 mg/kg | Day 14 | 1.5 - 2 | 308 |

| 15 mg/kg | Day 14 | 1.5 - 2 | 993 |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models

This protocol outlines the procedure for establishing PC-9 and NCI-H1975 subcutaneous xenograft models in immunocompromised mice.

Materials:

-

PC-9 or NCI-H1975 human non-small cell lung cancer cells

-

RPMI-1640 medium with 10% FBS

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (GFR)

-

6-7 week old female athymic nude mice (BALB/c-nude or similar)[4]

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing under sterile conditions

Procedure:

-

Cell Culture: Culture PC-9 or NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[5][6]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements twice weekly once tumors become palpable.[5][7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Staging and Treatment Initiation: When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups to initiate dosing.[4][8]

Protocol 2: Preparation and Administration of Oritinib Mesylate Dosing Solution

This protocol describes the preparation of Oritinib mesylate for oral gavage and the administration procedure.

Materials:

-

Oritinib mesylate powder

-

Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water)

-

Sterile water

-

Mortar and pestle or other homogenization equipment

-

Balance

-

Graduated cylinders and beakers

-

Stir plate and stir bar

-

Oral gavage needles (18-20 gauge, straight or curved with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare a 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring continuously until fully dissolved.

-

Dosing Solution Preparation:

-

Calculate the required amount of Oritinib mesylate based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

-

Weigh the Oritinib mesylate powder accurately.

-

Levigate the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. Ensure the suspension is homogenous. Prepare fresh daily.

-

-

Oral Gavage Administration:

-

Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.

-

Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the last rib and noting the position at the mouth.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the dosing solution (typically 0.1 mL for a 20g mouse at a 10 mg/kg dose).

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 3: Pharmacokinetic Analysis of Oritinib Mesylate in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of Oritinib mesylate in mice.

Materials:

-

Mice with or without tumors

-

Oritinib mesylate dosing solution

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane) for terminal blood collection

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of Oritinib mesylate to a cohort of mice.

-

Blood Sampling: Collect blood samples (approximately 30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Serial bleeding from the same mouse (e.g., via submandibular vein) is possible for early time points, while terminal collection (e.g., via cardiac puncture) is used for the final time point.[4]

-

Plasma Preparation: Immediately place the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.

-

Sample Analysis:

-

Extract Oritinib mesylate from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

-

Quantify the concentration of Oritinib mesylate in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma concentration of Oritinib mesylate versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

-

Mandatory Visualization

Signaling Pathway of EGFR Inhibition by Oritinib Mesylate

Caption: EGFR signaling pathway and the inhibitory action of Oritinib mesylate.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of Oritinib mesylate.

Logical Relationship of Pharmacokinetic Analysis

Caption: Logical flow of a pharmacokinetic study.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. insights.inotiv.com [insights.inotiv.com]

- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation Following Oritinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The following protocols and data are intended to assist in the preclinical and clinical investigation of Oritinib's mechanism of action and its efficacy in inhibiting EGFR phosphorylation, a critical step in oncogenic signaling.

Introduction

Oritinib (SH-1028) is an irreversible, third-generation EGFR-TKI designed to selectively target EGFR mutations, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of EGFR and its downstream effectors, thereby providing a direct measure of Oritinib's inhibitory activity.

Data Presentation: Oritinib's Effect on EGFR Phosphorylation

The following table summarizes representative quantitative data from a hypothetical Western blot experiment designed to assess the dose-dependent inhibition of EGFR phosphorylation by Oritinib in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

| Oritinib Concentration (nM) | p-EGFR (Tyr1068) Signal Intensity (Normalized to Total EGFR) | % Inhibition of EGFR Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 0.1 | 0.85 | 15% |

| 1 | 0.52 | 48% |

| 10 | 0.15 | 85% |

| 100 | 0.04 | 96% |

| 1000 | 0.01 | 99% |

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by Oritinib. Relative band intensities for phosphorylated EGFR (p-EGFR) at tyrosine 1068 were quantified and normalized to total EGFR levels to account for any variations in protein loading. The percentage of inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

Caption: EGFR signaling pathway and the inhibitory action of Oritinib.

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Experimental Protocols

Objective: To determine the effect of Oritinib on the phosphorylation of EGFR in a cancer cell line.

Materials:

-

Cell Line: NCI-H1975 or other appropriate cell line with known EGFR mutation status.

-

Oritinib: Stock solution in DMSO.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels.

-

Transfer Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068).

-

Rabbit anti-total EGFR.

-

Mouse anti-β-actin (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence imager.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of Oritinib (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-EGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total EGFR and then β-actin to serve as loading controls.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-EGFR signal to the total EGFR signal for each sample. Further normalization to the loading control (β-actin) can also be performed.

-

The provided protocols and representative data offer a framework for the robust analysis of Oritinib's effect on EGFR phosphorylation. This Western blot-based approach is a critical tool for elucidating the molecular mechanism of Oritinib and for the continued development of targeted therapies for EGFR-mutant cancers. Careful optimization of antibody concentrations, incubation times, and other experimental parameters is recommended to ensure high-quality, reproducible results.

References

Oritinib in NSCLC Animal Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of Non-Small Cell Lung Cancer (NSCLC) in preclinical studies of Oritinib (SH-1028). Oritinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs, particularly in tumors harboring the T790M mutation.

Introduction to Oritinib

Oritinib is an irreversible EGFR-TKI that covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and selective inhibition of both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in NSCLC.[3][4]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Oritinib exerts its therapeutic effect by blocking the constitutive activation of the EGFR signaling pathway, which is a key driver of cell proliferation, survival, and metastasis in many NSCLC cases. In tumors with activating EGFR mutations, the receptor is constantly "turned on," leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The T790M "gatekeeper" mutation alters the ATP binding pocket, reducing the affinity of first and second-generation TKIs. Oritinib is specifically designed to effectively bind to this mutated form of EGFR, thereby shutting down these pro-tumorigenic signals.[5][6]

Figure 1: Oritinib's Inhibition of the EGFR Signaling Pathway.

Recommended Animal Models for Oritinib Studies

Cell line-derived xenograft (CDX) models are well-established and widely used for evaluating the efficacy of EGFR-TKIs. The following models are particularly relevant for Oritinib studies:

-

NCI-H1975 Xenograft Model: This human NSCLC cell line harbors both the L858R sensitizing mutation and the T790M resistance mutation in the EGFR gene. It is an ideal model for assessing the efficacy of third-generation TKIs like Oritinib that are designed to overcome T790M-mediated resistance.

-

PC-9 Xenograft Model: This cell line possesses an EGFR exon 19 deletion, a common sensitizing mutation. It is a suitable model for evaluating the activity of Oritinib against TKI-sensitive NSCLC and for comparison with its activity in resistant models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for Oritinib.

Table 1: In Vitro Inhibitory Activity of Oritinib (IC50)

| EGFR Kinase Variant | IC50 (nM) |

| EGFRWT | 18 |

| EGFRL858R | 0.7 |

| EGFRL861Q | 4 |

| EGFRL858R/T790M | 0.1 |

| EGFRd746-750 | 1.4 |

| EGFRd746-750/T790M | 0.89 |

Data sourced from MedChemExpress and Frontiers in Pharmacology.[1][2]

Table 2: In Vivo Efficacy of Oritinib in NCI-H1975 Xenograft Model

| Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |

| 2.5 mg/kg | 72.6% |

| 5 mg/kg | 91.8% |

| 15 mg/kg | 98.8% |

Data from a 14-day study. Sourced from Frontiers in Pharmacology.[1]

Table 3: Pharmacokinetic Parameters of Oritinib in NCI-H1975 Tumor-Bearing Mice (Oral Administration)

| Dosage | Tmax (hours) | AUC0-t (ngh/mL) - Day 1 | AUC0-t (ngh/mL) - Day 14 |

| 2.5 mg/kg | 1.5 - 2 | 118 | 272 |

| 5 mg/kg | 1.5 - 2 | 300 | 308 |

| 15 mg/kg | 1.5 - 2 | 931 | 993 |

Sourced from Frontiers in Pharmacology.[1]

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC xenograft models for Oritinib studies.

Protocol 1: Establishment of Subcutaneous NSCLC Xenograft Models (NCI-H1975 and PC-9)

Materials:

-

NCI-H1975 or PC-9 human NSCLC cells

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

-

Immunocompromised mice (e.g., female athymic nude or SCID mice, 4-6 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) with 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture NCI-H1975 or PC-9 cells according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.

-

Cell Preparation:

-

Harvest cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm3.

-

Protocol 2: Oritinib Administration and Efficacy Evaluation

Materials:

-

Oritinib (SH-1028)

-

Vehicle solution (e.g., 0.5% methylcellulose and 0.4% Tween 80 in sterile water)

-

Oral gavage needles

-

Balance for weighing mice

Procedure:

-

Drug Preparation: Prepare a stock solution of Oritinib in a suitable solvent and then dilute to the final desired concentrations with the vehicle solution.

-

Dosing:

-

Administer Oritinib orally via gavage once daily at the desired doses (e.g., 2.5, 5, 15 mg/kg).

-

The control group should receive the vehicle solution only.

-

The typical treatment duration is 14-21 days.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe the animals daily for any signs of toxicity.

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.

-

Plot tumor growth curves for each group.

-

At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).

-

Figure 2: Experimental Workflow for Oritinib Efficacy Studies.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of Oritinib in relevant NSCLC animal models. The use of NCI-H1975 and PC-9 xenografts allows for the assessment of Oritinib's efficacy against both TKI-resistant and sensitive tumors. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development and understanding of this promising therapeutic agent.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

Oritinib Mesylate in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC). To enhance its therapeutic efficacy and potentially overcome resistance, preclinical and clinical studies are exploring the combination of Oritinib mesylate with various chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic potential of Oritinib mesylate in combination with standard-of-care chemotherapy agents, drawing upon data from analogous third-generation EGFR-TKIs where direct data for Oritinib mesylate is not yet available.

Rationale for Combination Therapy

The combination of a targeted agent like Oritinib mesylate with cytotoxic chemotherapy is based on several mechanistic rationales:

-

Complementary Mechanisms of Action: Oritinib mesylate specifically targets the EGFR signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2] Chemotherapy agents, on the other hand, induce DNA damage or interfere with cell division through different mechanisms.[3]

-

Overcoming Resistance: Tumors can develop resistance to EGFR-TKIs through various mechanisms.[4] The addition of chemotherapy can help eliminate TKI-resistant clones.[5]

-

Synergistic Effects: Preclinical studies have shown that the combination of EGFR-TKIs and chemotherapy can lead to synergistic anti-tumor effects, resulting in enhanced cell killing compared to either agent alone.[6][7]

Data Presentation

In Vitro Efficacy of EGFR-TKIs in Combination with Chemotherapy

The following table summarizes representative in vitro data for the combination of third-generation EGFR-TKIs with platinum-based chemotherapy and taxanes in EGFR-mutant NSCLC cell lines. This data can serve as a benchmark for designing and interpreting experiments with Oritinib mesylate.

| Cell Line | EGFR Mutation | Combination | Metric | Result | Reference |

| PC-9 | Exon 19 del | Osimertinib + Pemetrexed | IC50 | Synergistic reduction in IC50 | [8] |

| H1975 | L858R, T790M | Osimertinib + Cisplatin | Combination Index | CI < 1 (Synergism) | [9] |

| HCC827 | Exon 19 del | Gefitinib + Carboplatin | IC50 | Significant decrease in IC50 | [10] |

| A549 | KRAS mutation | Docetaxel | IC50 | ~1.94 µM (2D), ~118.11 µM (3D) | [11] |

| H1650 | Exon 19 del | Docetaxel | IC50 | ~2.70 µM (2D), ~81.85 µM (3D) | [11] |

Note: IC50 values can vary depending on experimental conditions. These values should be used as a reference.

In Vivo Efficacy of EGFR-TKIs in Combination with Chemotherapy

The table below presents in vivo data from xenograft models, demonstrating the enhanced anti-tumor activity of EGFR-TKI and chemotherapy combinations.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| H1975 (NSCLC) | Cetuximab + Docetaxel | Significantly higher than monotherapy | 7 of 9 regressions in combination group | [12] |

| H292 (NSCLC) | Cetuximab + Cisplatin | Significantly higher than monotherapy | 6 of 10 regressions in combination group | [12] |

| EGFR L858R ADC PDX | Afatinib + Pemetrexed/Cisplatin | 86% | Combination significantly more effective than monotherapy | [5] |

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of Oritinib mesylate in combination with a chemotherapy agent.

1. Cell Viability Assay (MTT Assay)

-

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

-

Oritinib mesylate (stock solution in DMSO)

-

Chemotherapy agent (e.g., Cisplatin, Docetaxel; stock solution in appropriate solvent)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Oritinib mesylate and the chemotherapy agent, both alone and in combination at fixed ratios.

-

Treat the cells with the drug solutions and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13][14] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

2. Apoptosis Assay (Cleaved Caspase-3 Detection)

-

Materials:

-

Treated cells from the synergy assessment experiment

-

Lysis buffer

-

Primary antibody against cleaved caspase-3

-

Secondary antibody (HRP-conjugated)

-

Substrate for HRP

-

Western blot equipment

-

-

Protocol (Western Blot):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) system. Increased levels of cleaved caspase-3 indicate apoptosis.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Oritinib mesylate in combination with chemotherapy in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

EGFR-mutant NSCLC cell line (e.g., H1975)

-

Oritinib mesylate formulated for oral gavage

-

Chemotherapy agent formulated for intravenous or intraperitoneal injection

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject 5 x 10^6 H1975 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, Oritinib mesylate alone, chemotherapy alone, combination).

-

Administer Oritinib mesylate daily by oral gavage and the chemotherapy agent according to a clinically relevant schedule (e.g., once weekly).[1]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

3. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

-

Materials:

-

Excised tumor tissues (formalin-fixed, paraffin-embedded)

-

Primary antibodies against Ki-67 and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

DAB substrate

-

Microscope

-

-

Protocol:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval using a citrate buffer.

-

Block endogenous peroxidase activity.

-

Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[15][16][17][18]

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate and counterstain with hematoxylin.

-

Quantify the percentage of Ki-67 positive cells and the intensity of cleaved caspase-3 staining.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and points of intervention by Oritinib mesylate and chemotherapy.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of Oritinib mesylate and chemotherapy combinations.

Conclusion

The combination of Oritinib mesylate with standard chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in EGFR-mutant NSCLC. The protocols and data presented in this document provide a framework for the preclinical evaluation of such combination therapies. Careful experimental design, including appropriate in vitro and in vivo models, is crucial for elucidating the synergistic potential and mechanisms of action of these drug combinations, ultimately guiding their clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Combined Chemotherapy and Genomic-Driven Targeted Therapy in Patient-Derived Xenografts Identifies New Therapeutic Approaches in Squamous Non-Small-Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of gefitinib plus chemotherapy versus gefitinib alone for advanced non‑small‑cell lung cancer: A meta analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of gefitinib plus chemotherapy versus gefitinib alone for advanced non‑small‑cell lung cancer: A meta analysis | Clinics [elsevier.es]

- 8. esmo.org [esmo.org]

- 9. A Phase II Study of Osimertinib Combined With Platinum Plus Pemetrexed in Patients With EGFR-Mutated Advanced Non-Small-cell Lung Cancer: The OPAL Study (NEJ032C/LOGIK1801) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. combosyn.com [combosyn.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. biocare.net [biocare.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Oritinib Mesylate Administration in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SHR0302) is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been designed to target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Oritinib also exhibits inhibitory activity against Janus kinases (JAKs), suggesting its potential therapeutic application in immune-mediated diseases such as graft-versus-host disease (GVHD).

These application notes provide detailed protocols for the administration of Oritinib mesylate in common laboratory animal models for preclinical research, focusing on NSCLC and GVHD. The protocols are based on publicly available data and are intended to serve as a guide for researchers. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo data for Oritinib (SHR0302).

Table 1: In Vitro Inhibitory Activity of Oritinib (SHR0302)

| Target | IC₅₀ (nM) | Cell Line |

| EGFRWT | 18 | - |

| EGFRL858R | 0.7 | - |

| EGFRL861Q | 4 | - |

| EGFRL858R/T790M | 0.1 | NCI-H1975 |

| EGFRd746-750 | 1.4 | - |

| EGFRd746-750/T790M | 0.89 | - |

| EGFR-mutated | 3.93 ± 1.12 | NCI-H1975 |

| EGFR-mutated | 9.39 ± 0.88 | H3255 |

| EGFR-mutated | 7.63 ± 0.18 | PC-9 |

| Wild-type EGFR | 778.89 ± 134.74 | A431 |

Data compiled from MedChemExpress.[1]

Table 2: In Vivo Pharmacokinetic Parameters of Oritinib (SHR0302) in Mice (Oral Administration)

| Dose | Day | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) |

| 5 mg/kg | 1 | 1.5 - 2 | 118 |

| 10 mg/kg | 1 | 1.5 - 2 | 300 |

| 20 mg/kg | 1 | 1.5 - 2 | 931 |

| 5 mg/kg | 14 | - | 272 |

| 10 mg/kg | 14 | - | 308 |

| 20 mg/kg | 14 | - | 993 |

Data compiled from MedChemExpress.[1]

Note: Comprehensive pharmacokinetic and toxicology data for Oritinib mesylate in rats and dogs are not publicly available. Therefore, initial dose-range-finding and toxicology studies are essential before conducting efficacy studies in these species.

Signaling Pathways

EGFR T790M Signaling Pathway Inhibition

Oritinib is an irreversible third-generation EGFR TKI that overcomes T790M-mediated resistance in NSCLC. It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1] This binding blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.

References

Application Notes and Protocols: Oritinib Mesylate for Studying EGFR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritinib (also known as SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target both sensitizing EGFR mutations (such as exon 19 deletions and L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][3][4] Oritinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects, making Oritinib a valuable tool for studying EGFR-driven oncogenesis and therapeutic resistance.[1]

These application notes provide detailed protocols for utilizing Oritinib mesylate in preclinical research to investigate EGFR signaling pathways, assess drug efficacy, and elucidate mechanisms of resistance.

Data Presentation

In Vitro Kinase Inhibitory Activity of Oritinib

| EGFR Mutation | IC50 (nM) |

| WT | 18 |

| L858R | 0.7 |

| L861Q | 4 |

| L858R/T790M | 0.1 |

| d746-750 | 1.4 |

| d746-750/T790M | 0.89 |

Data compiled from multiple sources.[3][5]

Cellular Proliferation Inhibitory Activity of Oritinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 3.93 |

| H3255 | L858R | 9.39 |

| PC-9 | d746-750 | 7.63 |

| A431 | WT | 778.89 |

Data represents 72-hour drug exposure.[1]

Signaling Pathway Diagram

Caption: EGFR signaling cascade and its inhibition by Oritinib mesylate.

Experimental Protocols

Preparation of Oritinib Mesylate Stock Solution

Objective: To prepare a high-concentration stock solution of Oritinib mesylate for in vitro experiments.

Materials:

-

Oritinib mesylate powder (CAS: 2180164-79-6)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of Oritinib mesylate powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of Oritinib mesylate (MW: 635.75 g/mol ), add 157.3 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Oritinib mesylate on cancer cell lines and calculate the IC50 value.

Materials:

-

EGFR-mutant and EGFR-WT cancer cell lines (e.g., NCI-H1975, PC-9, A431)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Oritinib mesylate stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Oritinib mesylate in complete medium from the 10 mM stock. A typical concentration range would be 0.001 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared Oritinib mesylate dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for EGFR Pathway Activation

Objective: To assess the effect of Oritinib mesylate on the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.

Materials:

-

Cancer cell lines of interest

-

Oritinib mesylate

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to attach overnight.

-

Treat the cells with various concentrations of Oritinib mesylate for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

In Vitro EGFR Kinase Assay

Objective: To directly measure the inhibitory effect of Oritinib mesylate on the enzymatic activity of recombinant EGFR.

Materials:

-

Recombinant human EGFR (WT and mutant forms)

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Oritinib mesylate

-

ADP-Glo™ Kinase Assay kit or similar

-

Luminometer

Protocol:

-

Prepare serial dilutions of Oritinib mesylate in kinase assay buffer.

-

In a 384-well plate, add 1 µL of each Oritinib mesylate dilution or vehicle control (DMSO).

-

Add 2 µL of recombinant EGFR enzyme to each well.

-

Add 2 µL of a mix containing the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for EGFR.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value of Oritinib mesylate for each EGFR variant.

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of Oritinib mesylate.

References

Application Notes and Protocols for Cell Viability Assays with Oritinib Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Oritinib mesylate on various cancer cell lines using common cell viability assays. Oritinib mesylate (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown potent activity against EGFR mutations, including the T790M resistance mutation.[1][2]

Overview of Oritinib Mesylate and its Mechanism of Action

Oritinib mesylate is an irreversible EGFR-TKI designed to target both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first- or second-generation EGFR TKIs. By covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, Oritinib mesylate effectively blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for tumor cell proliferation and survival.[1][2]

Featured Cancer Cell Lines

The following non-small cell lung cancer (NSCLC) cell lines are commonly used to evaluate the efficacy of EGFR inhibitors like Oritinib mesylate:

-

NCI-H1975: Human lung adenocarcinoma cell line with both the L858R activating mutation and the T790M resistance mutation in EGFR.

-

PC-9: Human lung adenocarcinoma cell line with an in-frame deletion in exon 19 of the EGFR gene, making it sensitive to EGFR TKIs.

-

H3255: Human lung adenocarcinoma cell line with the L858R activating mutation in EGFR.

-

A431: Human epidermoid carcinoma cell line with wild-type EGFR, often used as a control to assess selectivity.

Data Presentation: Oritinib Mesylate IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Oritinib mesylate in various cancer cell lines after 72 hours of treatment.

| Cell Line | EGFR Mutation Status | Oritinib Mesylate IC50 (nM) |

| NCI-H1975 | L858R / T790M | 3.93 ± 1.12 |

| H3255 | L858R | 9.39 ± 0.88 |

| PC-9 | Exon 19 deletion | 7.63 ± 0.18 |

| A431 | Wild-type | 778.89 ± 134.74 |

Data sourced from MedChemExpress product information sheet for Oritinib mesylate.[3]

Experimental Protocols

Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Oritinib mesylate stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) acetic acid in water)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Oritinib Mesylate Treatment:

-

Prepare serial dilutions of Oritinib mesylate in complete culture medium. A suggested concentration range is from 0.001 µM to 10 µM.[3]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Oritinib mesylate.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

-

Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each Oritinib mesylate concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Oritinib mesylate concentration to determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[8][9] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Materials:

-

Oritinib mesylate stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Opaque-walled 96-well sterile cell culture plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

-

Incubate overnight at 37°C and 5% CO2.

-

-

Oritinib Mesylate Treatment:

-

Prepare serial dilutions of Oritinib mesylate in complete culture medium.

-

Add the desired volume of drug dilutions to the wells.

-

Include vehicle and no-cell controls.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

-

Luminescence Measurement:

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each Oritinib mesylate concentration relative to the vehicle control.

-

Plot the data to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Oritinib mesylate primarily targets the EGFR signaling pathway. Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and invasion. Oritinib mesylate's irreversible binding to mutant EGFR blocks these downstream signals.

Caption: EGFR Signaling Pathway Inhibition by Oritinib Mesylate.

Experimental Workflow

The following diagram illustrates the general workflow for assessing cell viability after treatment with Oritinib mesylate.

Caption: General Workflow for Cell Viability Assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. Non-small cell lung cancer (NSCLC), EGFR downstream pathway activation and TKI targeted therapies sensitivity: Effect of the plasma membrane-associated NEU3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

- 9. ch.promega.com [ch.promega.com]

- 10. wjpls.org [wjpls.org]

Troubleshooting & Optimization

Oritinib mesylate off-target effects in cancer cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Oritinib mesylate in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cancer cell line experiments with Oritinib mesylate that don't seem to be solely related to EGFR inhibition. What could be the cause?

A1: While Oritinib mesylate is a potent and selective third-generation EGFR tyrosine kinase inhibitor (TKI), it can exhibit off-target activity, especially at higher concentrations.[1] Unexpected cellular effects could be due to the inhibition of other kinases. A study on SH-1028 (Oritinib) identified several other kinases that are inhibited to a significant degree at a concentration of 1 µmol/L.[1] These include ACK1, ALK, BLK, ErbB2, ErbB4, and MNK2.[1] Weak inhibition of IGF1R and IR was also noted.[1] Therefore, it is crucial to consider the potential involvement of these off-target kinases in your experimental system.

Q2: What are the known off-target kinases of Oritinib mesylate?

A2: A kinase selectivity profile of SH-1028 (Oritinib) at a concentration of 1 µmol/L revealed inhibitory activity against several kinases other than EGFR. The table below summarizes the key off-target kinases identified.

Q3: How can we minimize off-target effects in our experiments?

A3: To minimize off-target effects, it is recommended to:

-

Use the lowest effective concentration: Titrate Oritinib mesylate to the lowest concentration that elicits the desired on-target (EGFR inhibition) effect in your specific cell line.

-

Perform control experiments: Use a structurally unrelated EGFR inhibitor or a kinase-dead Oritinib analogue (if available) to distinguish between on-target and off-target effects.

-

Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the putative off-target kinase and observe if the phenotype mimics the effect of Oritinib mesylate treatment.

Q4: Are there any common adverse events reported for third-generation EGFR TKIs in clinical settings that might suggest potential off-target effects?

A4: Yes, clinical studies of third-generation EGFR TKIs have reported a range of adverse events. While these are observed in patients and not directly in cell culture, they can provide clues about potential systemic off-target effects. The most common adverse events include diarrhea, rash, and mucositis.[2] Other reported side effects for some third-generation EGFR TKIs include hyperglycemia and interstitial lung disease-like events.[3][4] These effects are thought to be related to the inhibition of wild-type EGFR in healthy tissues, but off-target kinase inhibition could also contribute.[4]

Troubleshooting Guide

| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |

| Unexpected changes in cell adhesion or migration | Inhibition of kinases involved in cytoskeletal dynamics, such as ACK1 . | Investigate the phosphorylation status of ACK1 substrates. Perform cell adhesion and migration assays with and without Oritinib mesylate and compare to ACK1 knockdown. |

| Alterations in cell signaling pathways unrelated to EGFR | Inhibition of kinases like ALK , BLK , or MNK2 which are involved in different signaling cascades. | Perform pathway analysis (e.g., Western blotting for key signaling nodes) to identify aberrantly regulated pathways. |

| Unexplained changes in cell metabolism | Weak inhibition of Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF1R) . | Assess key metabolic readouts such as glucose uptake and lactate production. |

| Resistance to Oritinib mesylate despite confirmed EGFR T790M mutation | Activation of bypass signaling pathways driven by off-target kinases. | Profile the kinome of resistant cells to identify upregulated kinases that could be compensating for EGFR inhibition. |

Data Presentation

Table 1: On-Target EGFR Inhibition Profile of Oritinib (SH-1028)

| EGFR Variant | IC50 (nM) |

| EGFR (wt) | 18 |

| EGFR (L858R) | 0.7 |

| EGFR (L861Q) | 4 |

| EGFR (L858R/T790M) | 0.1 |

| EGFR (d746-750) | 1.4 |

| EGFR (d746-750/T790M) | 0.89 |

Data sourced from multiple studies.[5][6][7]

Table 2: Off-Target Kinase Inhibition Profile of Oritinib (SH-1028) at 1 µmol/L

| Kinase | % Inhibition at 1 µmol/L |

| ACK1 | >60% |

| ALK | >60% |

| BLK | >60% |

| ErbB2 (HER2) | >60% |

| ErbB4 (HER4) | >60% |

| MNK2 | >60% |

| IGF1R | Weak Inhibition |

| IR | Weak Inhibition |

Data from a kinase panel screening of SH-1028.[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay. The following is a generalized protocol:

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (Oritinib mesylate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare serial dilutions of Oritinib mesylate.

-

In a microplate, add the kinase, its substrate, and the assay buffer.

-

Add the different concentrations of Oritinib mesylate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the Oritinib mesylate concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

Caption: Oritinib's on-target mechanism of action.

Caption: Oritinib's on- and potential off-target profile.

References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on third-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Oritinib | EGFR | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

Oritinib mesylate toxicity and side effects in preclinical studies

Disclaimer: Publicly available, detailed preclinical toxicology data for oritinib mesylate (also known as SHR-1028) is limited. The information presented here is a synthesis of available data on oritinib and representative data from other third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This is intended to serve as a guidance resource for researchers and should not be considered a comprehensive toxicology report for oritinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of oritinib mesylate?

A1: Oritinib is an irreversible, third-generation EGFR tyrosine kinase inhibitor.[1][2] It selectively targets and inhibits the kinase activity of EGFR, including sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[3] This selectivity is intended to reduce the toxicities associated with inhibiting wild-type EGFR in non-cancerous tissues.[3][4]

Q2: What are the expected on-target side effects of EGFR inhibitors in preclinical models?

A2: On-target effects of EGFR inhibitors are often observed in tissues with high EGFR expression, such as the skin and gastrointestinal tract. In animal models, these can manifest as skin rashes, diarrhea, and mucositis. These effects are generally considered to be mechanism-based and are often dose-dependent.

Q3: What were the observed adverse events in clinical trials with oritinib?

A3: In a Phase 2 clinical trial, the most common treatment-related adverse events for oritinib were reported to be rash, diarrhea, and elevated liver enzymes, which were primarily mild (Grade 1) or moderate (Grade 2) in severity.[1] The overall safety profile was noted to be in line with other third-generation EGFR-TKIs.[1]

Q4: Are there any specific safety concerns for third-generation EGFR TKIs as a class?

A4: For third-generation EGFR TKIs like osimertinib, preclinical studies have identified potential toxicities in organs such as the gastrointestinal tract, skin, and eyes.[5] Effects on male reproductive organs have also been noted in preclinical studies of some TKIs.[5][6] While specific data for oritinib is not available, researchers should be mindful of these potential class-related effects.

Troubleshooting Guide for In Vivo Experiments

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Significant body weight loss (>15%) in rodents. | - Drug-related toxicity (e.g., gastrointestinal effects).- Dehydration due to diarrhea.- Off-target effects at high doses. | - Reduce the dose of oritinib mesylate.- Ensure animals have easy access to hydration and palatable food.- Monitor for and manage diarrhea with supportive care.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). |

| Skin lesions or hair loss in animal models. | - On-target inhibition of EGFR in the skin. | - This is an expected on-target effect. Monitor the severity of the lesions.- Consider topical treatments for skin irritation if necessary for animal welfare, ensuring they do not interfere with the study endpoints.- Document and grade the skin toxicity as a study endpoint. |

| Diarrhea or loose stools. | - On-target inhibition of EGFR in the gastrointestinal tract. | - Provide supportive care, including hydration and electrolyte supplementation.- Reduce the dose if the condition is severe.- Analyze fecal consistency as a measure of toxicity. |

| Elevated liver enzymes (ALT, AST) in blood work. | - Potential hepatotoxicity. | - Perform histopathological analysis of liver tissue at the end of the study.- Consider reducing the dose or dosing frequency.- Evaluate for potential drug-drug interactions if other compounds are being administered. |

Data on Preclinical Toxicity of Third-Generation EGFR TKIs

The following tables summarize representative preclinical toxicology findings for third-generation EGFR TKIs. Note: This data is not specific to oritinib mesylate.

Table 1: Representative Repeat-Dose Toxicity Findings for a Third-Generation EGFR TKI (Osimertinib) in Rats and Dogs

| Species | Duration | Target Organs of Toxicity | Observed Findings |

| Rat | Up to 6 months | Gastrointestinal tract, Skin, Eye, Bone Marrow | Atrophy and inflammation of the GI tract, epidermal atrophy, corneal and conjunctival changes, bone marrow hypocellularity. |

| Dog | Up to 9 months | Gastrointestinal tract, Skin, Eye, Heart | Similar findings to rats in GI tract, skin, and eyes. Myocardial degeneration/necrosis was also observed. |

Source: Adapted from publicly available FDA review documents for osimertinib.

Table 2: Representative Genetic and Safety Pharmacology Findings for Third-Generation EGFR TKIs

| Assay Type | Test System | Representative Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | Generally negative for mutagenicity. |

| In vitro Chromosomal Aberration Test | Human peripheral blood lymphocytes | Potential for clastogenicity at high concentrations. |

| In vivo Micronucleus Test | Rodent bone marrow | Generally negative for genotoxicity in vivo. |

| hERG Channel Assay | HEK293 cells | Weak to moderate inhibition, suggesting a low risk of QT prolongation. |

| Cardiovascular Safety (in vivo) | Telemetered dogs | Minimal effects on blood pressure, heart rate, and ECG parameters at therapeutic doses. |

| Respiratory Safety (in vivo) | Rodents | No significant effects on respiratory rate or tidal volume. |

| CNS Safety (in vivo) | Rodents | No significant behavioral or neurological changes. |

Source: Synthesized from general knowledge of TKI preclinical development and FDA review documents for similar drugs.

Experimental Protocols

Repeat-Dose Toxicity Study in Rodents (Rat) - General Protocol

-

Animal Model: Use a standard strain of laboratory rat (e.g., Sprague-Dawley or Wistar), approximately 6-8 weeks old at the start of the study.

-

Groups: Include a vehicle control group and at least three dose levels of oritinib mesylate (low, medium, and high). The high dose should be selected to induce some level of toxicity, but not mortality (approaching the MTD).

-

Administration: Administer the compound orally (e.g., by gavage) once daily for a specified duration (e.g., 28 days or 90 days).

-

Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

In Vitro hERG Assay - General Protocol

-

Test System: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

-

Methodology: Employ the patch-clamp technique to measure the effect of the test compound on the hERG current.

-

Concentrations: Test a range of concentrations of oritinib mesylate, typically from nanomolar to micromolar levels.

-

Positive Control: Include a known hERG channel blocker (e.g., astemizole or E-4031) as a positive control.

-

Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Visualizations

Caption: EGFR Signaling Pathway and Oritinib Inhibition.

Caption: Preclinical Safety Assessment Workflow.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Optimizing Oritinib mesylate dosage for maximum efficacy

Oritinib Mesylate Technical Support Center

Welcome to the technical support resource for Oritinib mesylate. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the use of Oritinib mesylate for maximum efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Oritinib mesylate?

A1: Oritinib (also known as SH-1028) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its mechanism involves the selective and irreversible inhibition of EGFR kinase activity, particularly in tumors harboring EGFR mutations that confer sensitivity (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[1][2] By binding to the EGFR kinase domain, Oritinib suppresses critical downstream signaling pathways that are responsible for tumor cell proliferation and survival.[1]

Q2: Against which EGFR mutations is Oritinib mesylate most effective?

A2: Oritinib demonstrates high potency against both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] It is designed to have minimal activity against wild-type EGFR, which helps in reducing toxicity to non-cancerous cells.[2]